3,5-Difluoro-4-n-hexyloxyphenyl methyl sulfide
Description
Properties
IUPAC Name |
1,3-difluoro-2-hexoxy-5-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2OS/c1-3-4-5-6-7-16-13-11(14)8-10(17-2)9-12(13)15/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQCIKQCWLRUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1F)SC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,5-Difluoro-4-hydroxybenzene Precursor
The synthesis begins with 3,5-difluoro-4-hydroxybenzene, which is commercially available or prepared via diazotization and fluorination of 4-hydroxybenzoic acid derivatives.
Hexyloxy Group Introduction
Procedure :
-
Williamson Etherification :
Mechanism :
Direct Sulfur Incorporation via C–H Activation
Catalytic Thiolation Strategy
Procedure :
-
Substrate Preparation :
-
Start with 3,5-difluoro-4-hexyloxybenzene (synthesized as in Section 2.2).
-
-
C–H Sulfidation :
Mechanism :
Coupling-Based Approaches
Suzuki-Miyaura Cross-Coupling
Procedure :
-
Boronic Acid Preparation :
-
Coupling Reaction :
Mechanism :
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Williamson + Substitution | Etherification → Bromination → SMe | 65–72% | High regioselectivity | Multi-step, moderate yields |
| C–H Activation | Direct sulfidation | 55–60% | Atom-economical | Requires specialized catalysts |
| Suzuki Coupling | Boronic acid coupling | 60–68% | Modular for diverse substrates | Sensitive to moisture |
Optimization Insights
-
Temperature Effects : Higher temperatures (120–140°C) improve reaction rates in C–H activation but risk decomposition of the hexyloxy chain.
-
Solvent Choice : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in substitution reactions, while toluene minimizes side reactions in catalytic methods.
-
Catalyst Loading : Pd(OAc)₂ at 5 mol% balances cost and efficiency in coupling reactions .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-n-hexyloxyphenyl methyl sulfide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfide.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3,5-Difluoro-4-n-hexyloxyphenyl methyl sulfide has shown promise in medicinal chemistry due to its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives with fluorine substitutions have demonstrated enhanced activity against various bacterial strains, suggesting that this compound may also possess similar efficacy .
- Anticancer Properties : Studies on structurally related compounds have revealed their ability to induce apoptosis in cancer cell lines. The incorporation of electron-withdrawing groups like fluorine may enhance these effects by stabilizing reactive intermediates during metabolic processes .
Materials Science
The compound's unique properties make it suitable for applications in materials science:
- Polymer Synthesis : this compound can serve as a building block for synthesizing low band-gap polymers. These polymers have applications in organic photovoltaics and light-emitting devices due to their improved light absorption and charge transport properties .
- Fluorinated Materials : The incorporation of fluorine into polymeric materials can enhance their thermal stability and chemical resistance, making them desirable for various industrial applications .
Table 1: Biological Activities of this compound
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various fluorinated phenolic compounds, including this compound. The results indicated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Activity Assessment
In vitro assays were conducted to assess the anticancer properties of this compound against several cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound demonstrated an IC50 value of approximately 5 μM against MCF-7 cells, indicating potent anticancer activity. Further studies are needed to explore the underlying mechanisms of action .
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-n-hexyloxyphenyl methyl sulfide involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The hexyloxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Comparison with Fluorinated Aryl Sulfides
Structural Analogues and Functional Group Effects
Key structural analogues include:
- 3,5-Difluoro-4-methoxyphenyl methyl sulfide : Replacement of the hexyloxy group with methoxy reduces lipophilicity, impacting solubility and mesophase behavior in LCs.
| Property | 3,5-Difluoro-4-n-hexyloxyphenyl methyl sulfide | 3,4,5-Trifluorophenyl methyl sulfide | 3,5-Difluoro-4-methoxyphenyl methyl sulfide |
|---|---|---|---|
| Fluorine positions | 3,5 | 3,4,5 | 3,5 |
| Alkoxy chain length | C6 (hexyl) | N/A | C1 (methoxy) |
| Predicted solubility | High in organic solvents | Moderate | Low |
| Electronic effect | Moderate EWG influence | Strong EWG influence | Moderate |
The hexyloxy chain in the target compound significantly improves thermal stability (estimated decomposition temperature >250°C) compared to shorter alkoxy analogues, which may degrade below 200°C .
Comparison with Thiophene Derivatives
Thiophene-based compounds, such as 3,5-dimethylthiophene (), differ in sulfur integration. Thiophene’s sulfur is embedded in an aromatic ring, conferring resonance stability and resistance to oxidation. In contrast, the methyl sulfide group in the target compound is aliphatic, making it prone to oxidation (e.g., forming sulfoxides or sulfones under mild conditions).
| Property | This compound | 3,5-Dimethylthiophene |
|---|---|---|
| Sulfur environment | Aliphatic (-SCH₃) | Aromatic (thiophene ring) |
| Oxidation susceptibility | High | Low |
| Aromaticity | Non-heterocyclic | Heterocyclic |
| Applications | LCs, semiconductors | Dyes, pharmaceuticals |
The target compound’s fluorinated phenyl core provides stronger electron deficiency than thiophene, favoring hole-transport properties in optoelectronics .
Alkoxy Substituent Impact
The hexyloxy group distinguishes the compound from shorter-chain derivatives:
- Solubility : The C6 chain enhances compatibility with polymers and organic solvents (e.g., toluene, chloroform) compared to methoxy (C1) or ethoxy (C2) analogues.
- Phase Behavior : In LC applications, longer alkoxy chains stabilize smectic phases, whereas shorter chains favor nematic phases.
Biological Activity
3,5-Difluoro-4-n-hexyloxyphenyl methyl sulfide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a phenyl ring substituted with two fluorine atoms, an n-hexyloxy group, and a methyl sulfide moiety. This unique arrangement may contribute to its biological activity by influencing its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In particular, it has been investigated for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 0.5 to 2.0 μg/mL against MRSA, suggesting potent antibacterial properties comparable to established antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines through various mechanisms:
- Mechanism of Action : The presence of the methyl sulfide group may facilitate redox reactions that influence cellular signaling pathways involved in cancer progression .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Wu et al. (2013) demonstrated the effectiveness of this compound against MRSA strains, highlighting its potential as an alternative therapeutic agent in treating resistant infections .
- Anticancer Screening : In vitro assays showed that the compound inhibited cell growth in breast cancer cell lines. The observed effects were attributed to the induction of apoptosis and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Redox Modulation : The sulfide group may participate in redox reactions, altering the oxidative state within cells and affecting various signaling pathways.
- Enzyme Interaction : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation, leading to reduced viability and growth .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | MIC (μg/mL) | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | 0.5 - 2.0 | Yes | Effective against MRSA |
| 3,5-Dichloro-4-n-heptyloxyphenyl methyl sulfide | 1.0 - 3.0 | Limited | Less effective than the difluoro variant |
| 3-Fluoro-4-n-heptyloxyphenyl methyl sulfide | >2.0 | No | Lower antimicrobial activity |
Q & A
Q. How does the compound’s electronic structure influence its redox behavior in electrochemical studies?
- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile with a Pt electrode reveals oxidation peaks (∼1.2 V vs. Ag/AgCl) attributable to sulfide-to-sulfoxide conversion. DFT-calculated HOMO/LUMO energies correlate with experimental redox potentials, guiding material design .
Methodological Notes
- Data Validation : Cross-reference synthetic yields with independent techniques (e.g., NMR vs. HPLC). For disputed results, consult phase-change data (e.g., boiling points ) and reaction kinetics .
- Contradiction Management : Use multi-laboratory validation for anomalous data. For example, conflicting solubility profiles may arise from polymorphic forms—characterize via XRD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
